molecular formula C20H19NO6S B1409397 (2S)-3-(Carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 1354485-07-6

(2S)-3-(Carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No. B1409397
CAS RN: 1354485-07-6
M. Wt: 401.4 g/mol
InChI Key: XBOWICHXMBVKIH-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(Carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C20H19NO6S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-3-(Carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-(Carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Environmental Impact

  • The sorption properties of carboxylic acids, including (2S)-3-(Carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, have been studied extensively. Werner, Garratt, and Pigott (2012) emphasized the role of soil organic matter and iron oxides as critical sorbents for phenoxy herbicides, which can be extrapolated to understand the environmental interactions of similar compounds (Werner, Garratt, & Pigott, 2012).

Biocatalyst Inhibition and Microbial Interactions

  • The inhibitory effects of carboxylic acids on microbial strains used in industrial processes have been noted. Jarboe, Royce, and Liu (2013) detailed how these acids can affect cell membranes and internal pH, influencing the production of key metabolites like methionine. Understanding these interactions can lead to the development of more robust strains for industrial bioprocesses (Jarboe, Royce, & Liu, 2013).

Supercritical Fluid Extraction

  • The potential of supercritical CO2 as a solvent in the reactive extraction of carboxylic acids, including (2S)-3-(Carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, from aqueous solutions has been highlighted. Djas and Henczka (2018) praised supercritical CO2 for its environmentally benign and non-toxic characteristics, providing an efficient and competitive method for carboxylic acid separation (Djas & Henczka, 2018).

Bioisosteres and Drug Design

  • The role of carboxylic acid bioisosteres in overcoming challenges in drug design, such as toxicity or limited diffusion across biological membranes, has been recognized. Horgan and O’ Sullivan (2021) discussed the applications of novel carboxylic acid bioisosteres in enhancing the pharmacological profiles of drugs (Horgan & O’ Sullivan, 2021).

Levulinic Acid in Drug Synthesis

  • The versatility of levulinic acid, a derivative of carboxylic acids, in drug synthesis has been explored. Zhang et al. (2021) highlighted its role in reducing drug synthesis costs and its potential in medicine, including cancer treatment and the creation of medical materials (Zhang et al., 2021).

properties

IUPAC Name

(2S)-3-(carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-18(23)11-28-10-17(19(24)25)21-20(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOWICHXMBVKIH-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(Carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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